Cas no 2227737-64-4 ((2R)-1-(2-methoxypyridin-4-yl)propan-2-ol)

(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol
- 2227737-64-4
- EN300-1732612
-
- インチ: 1S/C9H13NO2/c1-7(11)5-8-3-4-10-9(6-8)12-2/h3-4,6-7,11H,5H2,1-2H3/t7-/m1/s1
- InChIKey: WXACZLJCMAVWTP-SSDOTTSWSA-N
- ほほえんだ: O[C@H](C)CC1C=CN=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42.4Ų
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732612-0.25g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1732612-0.05g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 0.05g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1732612-10g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1732612-0.5g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1732612-5.0g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1732612-1.0g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1732612-10.0g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1732612-5g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1732612-0.1g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1732612-2.5g |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol |
2227737-64-4 | 2.5g |
$3332.0 | 2023-09-20 |
(2R)-1-(2-methoxypyridin-4-yl)propan-2-ol 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Book reviews
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5. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
(2R)-1-(2-methoxypyridin-4-yl)propan-2-olに関する追加情報
The Compound (2R)-1-(2-Methoxypyridin-4-yl)Propan-2-ol: A Comprehensive Overview
The compound (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol with CAS No. 2227737-64-4 is a notable organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a methoxy group and a chiral propanol moiety. The chirality of this compound plays a pivotal role in its biological activity and potential applications in drug design.
Recent studies have highlighted the importance of (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol in the development of novel therapeutic agents. Researchers have explored its ability to act as a building block for constructing complex molecular architectures, particularly in the synthesis of bioactive molecules. The compound's enantioselective synthesis has been optimized, enabling the production of high-purity enantiomers, which are crucial for pharmacological studies.
The structural features of this compound make it an excellent candidate for bioisosteric replacement in drug design. Its pyridine ring provides aromatic stability, while the methoxy group introduces electronic effects that can modulate biological interactions. The propanol moiety, with its hydroxyl group, adds hydrogen bonding capacity, enhancing the compound's solubility and bioavailability.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol to various biological targets. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs) and kinase enzymes, suggesting its role in modulating cellular signaling pathways. These findings underscore its potential as a lead compound in the development of treatments for conditions such as inflammation, cancer, and neurodegenerative diseases.
In addition to its pharmacological applications, (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol has shown promise in materials science. Its chiral structure makes it a valuable component in the synthesis of liquid crystals and chiral recognition materials. Researchers have explored its use as a chiral inducer in polymerization reactions, leading to the development of novel polymeric materials with tailored optical properties.
The synthesis of this compound has been refined through green chemistry approaches, reducing environmental impact while maintaining high yields. Techniques such as catalytic asymmetric hydrogenation and enzymatic resolution have been employed to achieve enantioenriched products efficiently. These methods not only enhance sustainability but also pave the way for large-scale production of this compound for industrial applications.
Furthermore, recent spectroscopic studies have provided deeper insights into the physical properties of (2R)-1-(2-methoxypyridin-4-yl)propan-2-ol, including its melting point, boiling point, and solubility profiles. These properties are critical for determining its suitability in various chemical processes and formulations.
In conclusion, (2R)-1-(2-methoxypyridin-4-yli)propan--ol (CAS No. 227737764) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in drug discovery and materials innovation. As research continues to unfold, this compound is expected to contribute significantly to advancing scientific knowledge and technological progress.
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